Sulfoxide, isopropyl methyl

Overview

Description

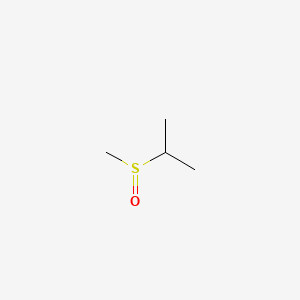

Sulfoxide, isopropyl methyl is an organosulfur compound. It is a polar functional group and an oxidized derivative of sulfides . The formula of this compound is C4H10OS and it has a molecular weight of 106.187 .

Synthesis Analysis

Sulfoxides are typically prepared by oxidation of sulfides, sometimes referred to as sulfoxidation . A recent study demonstrated that under catalysis by transition metals, β-sulfinyl esters, as nucleophilic reagents, react with a variety of electrophilic reagents to produce sulfoxides .Molecular Structure Analysis

The structure of this compound is available as a 2D Mol file or as a computed 3D SD file . Sulfoxides feature relatively short S–O distances. The bond between the sulfur and oxygen atoms is intermediate of a dative bond and a polarized double bond .Chemical Reactions Analysis

The interaction of dimethyl sulfoxide with water has been investigated by Fourier-transform microwave spectroscopy of the 1:1 complex and its isotopologues, complemented with quantum chemical calculations .Physical And Chemical Properties Analysis

This compound has a molecular weight of 106.187 . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications

1. Conformational Analysis

Research by Tai (1981) in the "Journal of Computational Chemistry" explored the conformations of alkyl sulfoxides, including isopropyl methyl sulfoxide. The study used modified parameters in force field MM2 to calculate the conformations of these sulfoxides, identifying stable conformers which correspond with SO stretching frequencies. This research contributes to the understanding of molecular structure and behavior of sulfoxides (Tai, 1981).

2. Infrared Spectroscopy Studies

Ōki et al. (1969) measured the infrared S=O stretching absorptions of several simple sulfoxides, including methyl isopropyl sulfoxide. This study, published in the "Bulletin of the Chemical Society of Japan," provides insights into rotational isomerism about the S–C axis in sulfoxides, contributing to the field of spectroscopy (Ōki, Oka, & Sakaguchi, 1969).

3. Regioselectivity in Chemical Reactions

OguraKatsuyuki et al. (1980) discussed the control of regioselectivity in the α-chlorination of unsymmetrical dialkyl sulfoxides, including isopropyl methyl sulfoxide, in "Chemistry Letters." The study highlights how the presence of pyridine can reverse regioselectivity in these reactions, adding valuable knowledge to the field of organic synthesis (OguraKatsuyuki, Imaizumi, Iida, & Tsuchihashi, 1980).

4. Asymmetric Oxidation in Biocatalysis

Salama et al. (2020) in "RSC Advances" used Streptomyces glaucescens GLA.0 for stereoselective oxidation of prochiral sulfides, including isopropyl methyl sulfoxide. This research demonstrates the potential of using whole-cell biocatalysts for producing enantiopure sulfoxides, which are important in organic synthesis and pharmaceuticals (Salama et al., 2020).

5. Thermolysis and Activation Data

Cubbage et al. (2001) in "The Journal of Organic Chemistry" provided activation data for sulfoxide elimination reactions, including for isopropyl methyl sulfoxide. This research helps in understanding the gas-phase reactions and activation enthalpies of sulfoxides, aiding in the development of reaction mechanisms (Cubbage, Guo, McCulla, & Jenks, 2001).

Mechanism of Action

Safety and Hazards

Future Directions

Dimethyl sulfoxide (DMSO), a similar compound, has attracted widespread attention from chemists in recent years due to its wide range of uses and the multiple functions it displays in various chemical processes . This suggests potential future directions for research and applications of Sulfoxide, isopropyl methyl.

properties

IUPAC Name |

2-methylsulfinylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS/c1-4(2)6(3)5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGDIHYLFZNUNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930959 | |

| Record name | 2-(Methanesulfinyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14094-09-8, 26547-92-2 | |

| Record name | Sulfoxide, isopropyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfoxide, isopropyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026547922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methanesulfinyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride](/img/structure/B3047436.png)

![methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B3047438.png)

![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B3047446.png)

![Ethyl (5-((2-(trifluoromethyl)phenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B3047450.png)